molecular formula C15H14N4O2 B8285200 N1-Methyl-5-(2-amino-4-pyridyl)oxy-1H-1-indolecarboxamide

N1-Methyl-5-(2-amino-4-pyridyl)oxy-1H-1-indolecarboxamide

Cat. No. B8285200
M. Wt: 282.30 g/mol
InChI Key: WKLNJAURULLIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109219B2

Procedure details

5-(2-Aminopyridin-4-yloxy)-2,3-dihydro-1H-indole-1-carboxylic acid methylamide (40 mg, 0.14 mmol) was dissolved in acetic acid (0.9 ml), manganese (III) acetate (29 mg, 0.17 mmol) was added thereto and the reaction mixture was stirred at 70° C. for 3.5 hours. Manganese (III) acetate (29 mg, 0.17 mmol) was further added, and the reaction mixture was further stirred at 70° C. for 0.5 hours. After naturally cooled to room temperature, the reaction mixture was partitioned between ethyl acetate and saturated aqueous solution of sodium hydrogencarbonate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained crystals were suspended in diethyl ether:acetone=3:1, filtered off, washed with diethyl ether, and dried under aeration to yield the title compound (24 mg, 0.085 mmol, 61%) as colorless crystals.
Name
5-(2-Aminopyridin-4-yloxy)-2,3-dihydro-1H-indole-1-carboxylic acid methylamide
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
solvent
Reaction Step One
Quantity
29 mg
Type
catalyst
Reaction Step Two
Quantity
29 mg
Type
catalyst
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([O:14][C:15]3[CH:20]=[CH:19][N:18]=[C:17]([NH2:21])[CH:16]=3)=[CH:11][CH:12]=2)[CH2:7][CH2:6]1)=[O:4]>C(O)(=O)C.C([O-])(=O)C.[Mn+3].C([O-])(=O)C.C([O-])(=O)C>[CH3:1][NH:2][C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([O:14][C:15]3[CH:20]=[CH:19][N:18]=[C:17]([NH2:21])[CH:16]=3)=[CH:11][CH:12]=2)[CH:7]=[CH:6]1)=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
5-(2-Aminopyridin-4-yloxy)-2,3-dihydro-1H-indole-1-carboxylic acid methylamide
Quantity
40 mg
Type
reactant
Smiles
CNC(=O)N1CCC2=CC(=CC=C12)OC1=CC(=NC=C1)N
Name
Quantity
0.9 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
29 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Mn+3].C(C)(=O)[O-].C(C)(=O)[O-]
Step Three
Name
Quantity
29 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Mn+3].C(C)(=O)[O-].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 70° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was further stirred at 70° C. for 0.5 hours
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After naturally cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate and saturated aqueous solution of sodium hydrogencarbonate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
acetone=3:1, filtered off
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under aeration

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CNC(=O)N1C=CC2=CC(=CC=C12)OC1=CC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.085 mmol
AMOUNT: MASS 24 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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